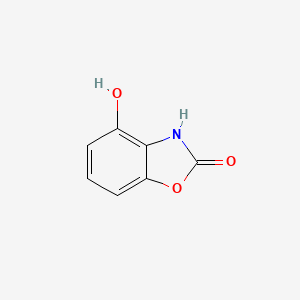

2(3H)-Benzoxazolone, 4-hydroxy-

Description

Historical Context and Natural Occurrence within Phytochemistry

The initial isolation of a 2-benzoxazolone-type alkaloid from the plant Acanthus ilicifolius marked a significant event in phytochemistry. nih.govresearchgate.net Specifically, 4-hydroxy-2(3H)-benzoxazolone (HBOA) was identified as a minor constituent of this plant, which has a history of use in traditional medicine, particularly in China for treating hepatitis. nih.govresearchgate.net Acanthus ilicifolius, a mangrove plant, is known to contain various bioactive compounds, including alkaloids, flavonoids, and glycosides. researchgate.net The discovery of HBOA and other benzoxazolinone derivatives from this plant was facilitated by techniques like high-speed countercurrent chromatography. nih.gov Research has shown that HBOA is present in different parts of the plant, with concentrations varying between the roots, stems, and leaves. researchgate.net

The presence of HBOA and related benzoxazinoids in plants is not merely incidental; they are recognized as part of the plant's defense system, acting as natural pesticides against insects, fungi, and bacteria. researchgate.net They also function as allelochemicals, playing a role in the plant's competitive interactions with other plants. researchgate.netresearchgate.net

Structural Significance within the Benzoxazolone Heterocycle Class

2(3H)-Benzoxazolone, 4-hydroxy- belongs to the benzoxazolone class of heterocyclic compounds. wikipedia.org Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are of great importance in chemistry and biology due to their diverse physicochemical properties. openmedicinalchemistryjournal.com The benzoxazolone scaffold is considered a "privileged scaffold" in medicinal chemistry. researchgate.netucl.ac.be This designation is given to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery.

The structural features of the benzoxazolone ring, such as its ability to donate and accept hydrogen bonds and its balanced lipophilic and hydrophilic nature, contribute to its drug-like properties. researchgate.net It is often considered a bioisostere of phenol (B47542) or catechol, meaning it has similar physical and chemical properties that can elicit similar biological responses. researchgate.netucl.ac.be This mimicry, combined with greater metabolic stability, makes the benzoxazolone template attractive for designing pharmacological probes. researchgate.netucl.ac.be The versatility of the benzoxazolone scaffold allows for a wide range of chemical modifications, further enhancing its utility in developing new therapeutic agents. researchgate.net

Overview of Academic Research Trajectories and Interdisciplinary Relevance

Academic research on 4-hydroxy-2(3H)-benzoxazolone and the broader benzoxazolone class has followed several key trajectories. A significant area of focus has been the isolation, characterization, and synthesis of these compounds. nih.govresearchgate.net For instance, molecularly imprinted polymers (MIPs) have been developed for the specific extraction and purification of HBOA from Acanthus ilicifolius. nih.gov

The biological activities of HBOA and its derivatives have been extensively investigated, revealing a wide range of potential therapeutic applications. Studies have explored its hepatoprotective, immunomodulatory, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netresearchgate.net Research has delved into the underlying mechanisms of these effects, examining signaling pathways such as TGF-β1/Smads, NF-κB, and ERK. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQYJGZBZLNTLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthesis Approaches for 2(3H)-Benzoxazolone, 4-hydroxy-

The foundational synthesis of 2(3H)-Benzoxazolone, 4-hydroxy- can be achieved through several de novo approaches, starting from readily available precursors. These methods focus on the efficient construction of the benzoxazolone ring system.

One-Pot Reduction and Cyclization Strategies from Precursors

A notable and efficient method for the synthesis of 4-hydroxy-2(3H)-benzoxazolone, often referred to as HBOA, involves a one-pot reaction starting from 2-nitroresorcinol (B108372). spandidos-publications.comnih.govupm.edu.myresearchgate.netresearchgate.net This strategy combines the reduction of the nitro group to an amine and the subsequent cyclization with a carbonyl source, such as urea, in a single synthetic operation. spandidos-publications.comnih.govupm.edu.myresearchgate.netresearchgate.net This approach is advantageous as it reduces the number of intermediate purification steps, saving time and resources. The reaction typically proceeds with good yields, reported to be in the range of 63.08–68.22%. spandidos-publications.comresearchgate.net

A study detailed the synthesis of HBOA where 2-nitroresorcinol undergoes reduction, and the resulting intermediate is cyclized with urea. spandidos-publications.comresearchgate.net This "one-pot-way" is highlighted as a novel approach for the preparation of this compound. researchgate.net

| Starting Material | Reagents | Key Transformation | Product | Yield | Reference |

| 2-Nitroresorcinol | Urea, Reducing Agent | One-pot reduction and cyclization | 2(3H)-Benzoxazolone, 4-hydroxy- | 63.08–68.22% | spandidos-publications.comresearchgate.net |

Carbonyldiimidazole-Mediated Cyclization Reactions

Another effective strategy for the synthesis of 4-hydroxy-2(3H)-benzoxazolone involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a cyclizing agent. This method starts with 2-aminoresorcinol (B1266104) hydrochloride. spandidos-publications.comresearchgate.net The amino-dihydroxy-benzene derivative reacts with CDI in a suitable solvent, such as dichloromethane, to facilitate the intramolecular cyclization, forming the benzoxazolone ring. spandidos-publications.comresearchgate.net CDI is known for its mild and selective nature in mediating such cyclizations. acs.org A similar approach has been employed for the synthesis of related benzoxazolone structures, highlighting the versatility of CDI in forming the core heterocyclic ring. rsc.orgrsc.org

The general principle of using CDI for the construction of a benzoxazolone ring from a 2-aminophenol (B121084) derivative is a well-established and reliable synthetic tool. rsc.orgrsc.org

| Starting Material | Reagent | Solvent | Key Transformation | Product | Reference |

| 2-Aminoresorcinol hydrochloride | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | Cyclization | 2(3H)-Benzoxazolone, 4-hydroxy- | spandidos-publications.comresearchgate.net |

A different approach utilizes bis(trichloromethyl)carbonate, also known as triphosgene, for the cyclization of 2-aminoresorcinol. This method, conducted under a nitrogen atmosphere, provides the desired 4-hydroxybenzoxazolone with a reported yield of 78.8% after purification by column chromatography.

| Starting Material | Reagent | Key Transformation | Yield | Reference |

| 2-Aminoresorcinol | Bis(trichloromethyl)carbonate | Cyclization | 78.8% |

Optimized Synthetic Pathways and Yield Enhancement

The optimization of synthetic pathways is crucial for improving the efficiency and scalability of chemical production. For the synthesis of 4-acetylbenzo[d]oxazol-2(3H)-one, a related derivative, reaction optimization studies have indicated that the choice of temperature and solvent has a significant impact on the efficiency of the cyclization and the final product yield. While specific optimization studies for 4-hydroxy-2(3H)-benzoxazolone are not extensively detailed in the reviewed literature, the principles of optimizing reaction conditions such as temperature, solvent, and reagent stoichiometry are universally applicable to enhance yields.

For instance, in the synthesis of N-alkylated steroidal benzoxazolones, reaction times were varied from 2 to 20 hours depending on the specific alkyl halide used, demonstrating the importance of tailoring conditions for each specific transformation to achieve optimal results. rsc.org Similarly, the choice of solvent was found to be critical in a Chan-Lam cross-coupling reaction of a benzoxazolone derivative, where changing from DMSO or DMF to ethanol (B145695) led to a successful reaction. rsc.org These examples underscore the importance of systematic optimization to achieve high-yielding synthetic routes.

Derivatization Strategies for Structural Diversification

The 4-hydroxy-2(3H)-benzoxazolone core provides reactive sites that can be exploited for structural diversification, leading to a range of derivatives with potentially new properties.

Acylation and Acetylation Reactions for Functionalization

The hydroxyl and the secondary amine groups on the 4-hydroxy-2(3H)-benzoxazolone scaffold are amenable to acylation and acetylation reactions. These reactions are a common strategy for functionalizing the molecule.

For instance, 4-hydroxy-2(3H)-benzoxazolone (HBOA) can be acetylated to produce derivatives such as 4-acetoxy-2(3H)-benzoxazolone (AcO-BOA) and 3-acetyl-4-acetoxy-2-benzoxazolone (TC-3). spandidos-publications.comnih.govresearchgate.netresearchgate.net These reactions are typically carried out using a substitution reaction with an appropriate acetylating agent. spandidos-publications.comresearchgate.net The synthesis of these acyl derivatives has been reported with good yields, ranging from 63.08% to 68.22%. spandidos-publications.comresearchgate.net

A study describes the preparation of AcO-BOA from HBOA. spandidos-publications.comresearchgate.net Another details the synthesis of both AcO-BOA and TC-3 via acetylation of HBOA. nih.govresearchgate.netresearchgate.net

| Starting Material | Reaction Type | Product(s) | Yield | Reference |

| 2(3H)-Benzoxazolone, 4-hydroxy- | Acetylation/Acylation | 4-Acetoxy-2(3H)-benzoxazolone, 3-Acetyl-4-acetoxy-2-benzoxazolone | 63.08–68.22% | spandidos-publications.comresearchgate.net |

Mannich Base Formation via N-Alkylation and N-Aminomethylation

The nitrogen atom of the benzoxazolone ring is a key site for derivatization through N-alkylation and N-aminomethylation reactions, such as the Mannich reaction. This allows for the introduction of a variety of substituents, leading to a diverse library of compounds.

The Mannich reaction is a powerful tool for the N-aminomethylation of 2(3H)-benzoxazolones. This reaction typically involves the condensation of the benzoxazolone with formaldehyde (B43269) and a primary or secondary amine. Numerous studies have reported the synthesis of Mannich bases from various substituted 2(3H)-benzoxazolones. neu.edu.trresearchgate.netneu.edu.trbohrium.com While a specific example starting directly from 4-hydroxy-2(3H)-benzoxazolone was not found in the reviewed literature, the general applicability of the Mannich reaction to the benzoxazolone scaffold suggests its feasibility. The reaction conditions generally involve refluxing the reactants in a suitable solvent like ethanol. neu.edu.trresearchgate.netneu.edu.tr

Beyond the Mannich reaction, other N-alkylation methods can be employed. For example, N-alkylation of benzoxazolones can be achieved using alkyl halides in the presence of a base. rsc.orgresearchgate.netsci-hub.se One study reports the use of cesium fluoride-Celite as a solid base for the N-alkylation of 2(3H)-benzoxazolones with alkyl halides in acetonitrile (B52724). researchgate.netsci-hub.se Another example shows the N-alkylation of a steroidal benzoxazolone using various alkyl halides and potassium carbonate in DMF. rsc.orgrsc.org These methods provide a versatile route to a wide range of N-substituted derivatives.

| Parent Compound | Reaction Type | Reagents | Products | Reference |

| 2(3H)-Benzoxazolone | Mannich Reaction (N-Aminomethylation) | Formaldehyde, Secondary Amine | 3-(Aminomethyl)-2(3H)-benzoxazolone derivatives | neu.edu.trresearchgate.netneu.edu.trbohrium.com |

| 2(3H)-Benzoxazolone | N-Alkylation | Alkyl halide, Base (e.g., CsF-Celite, K2CO3) | 3-Alkyl-2(3H)-benzoxazolone derivatives | rsc.orgresearchgate.netsci-hub.se |

Halogenation Protocols for Electrophilic Aromatic Substitution

The benzoxazolone ring system is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation. neu.edu.trneu.edu.tr The reactivity and regioselectivity of these substitutions on the 2(3H)-Benzoxazolone, 4-hydroxy- (also known as 4-hydroxy-1,3-benzoxazol-2(3H)-one or HBOA) scaffold are dictated by the cumulative directing effects of its substituents.

The primary activating groups are the phenolic hydroxyl (-OH) at C4 and the cyclic amide nitrogen (N-3). Both are potent ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring via resonance, thereby stabilizing the cationic Wheland intermediate (σ-complex) formed during the reaction. organicchemistrytutor.commasterorganicchemistry.com The directing influences of these two groups are reinforcing, strongly activating the C5 and C7 positions for electrophilic attack. libretexts.org Conversely, the lactam carbonyl group at C2 is an electron-withdrawing, meta-directing group. However, the powerful activating effects of the hydroxyl and amino groups dominate, making positions 5 and 7 the most probable sites of substitution. masterorganicchemistry.comlibretexts.org

While specific literature on the direct halogenation of 4-hydroxy-2(3H)-benzoxazolone is sparse, protocols for similarly activated aromatic systems can be applied. These methods typically involve the reaction of the substrate with a halogenating agent, often in the presence of a catalyst for less activated systems, though highly activated phenols can react directly. wikipedia.org

Table 1: Representative Halogenation Conditions for Activated Arenes

| Halogenating Agent | Catalyst / Co-reagent | Typical Solvent(s) | Expected Product(s) |

| Bromine (Br₂) | None or mild Lewis acid (e.g., FeBr₃) | Acetic Acid, Dichloromethane | 5-bromo- and/or 7-bromo-4-hydroxy-2(3H)-benzoxazolone |

| Chlorine (Cl₂) | None or mild Lewis acid (e.g., FeCl₃) | Acetic Acid, Chloroform | 5-chloro- and/or 7-chloro-4-hydroxy-2(3H)-benzoxazolone |

| Hydrochloric Acid (HCl) | Hydrogen Peroxide (H₂O₂) | Water / Acetic Acid | 5-chloro- and/or 7-chloro-4-hydroxy-2(3H)-benzoxazolone neu.edu.tr |

| Iodine (I₂) | Oxidizing Agent (e.g., HIO₃, HNO₃) | Sulfuric Acid, Acetic Acid | 5-iodo- and/or 7-iodo-4-hydroxy-2(3H)-benzoxazolone |

This table is illustrative of general methods and predicted outcomes based on electronic effects.

Condensation Reactions for Chalcone (B49325) and Other Conjugated Systems

The synthesis of chalcones and related conjugated systems from 4-hydroxy-2(3H)-benzoxazolone is not direct, as it requires the presence of a methyl ketone (acetyl) group to participate in condensation reactions. This is typically achieved through a two-step process involving an initial Friedel-Crafts acylation followed by a Claisen-Schmidt condensation.

Step 1: Friedel-Crafts Acylation To prepare a suitable precursor, an acetyl group must be introduced onto the benzoxazolone ring. Friedel-Crafts acylation of the parent 2(3H)-benzoxazolone is known to be regioselective, yielding the 6-acyl derivative. neu.edu.trresearchgate.net This regioselectivity is a result of the powerful para-directing effect of the amide nitrogen. Applying this to the 4-hydroxy derivative, the expected product is 6-acetyl-4-hydroxy-2(3H)-benzoxazolone . The reaction can be challenging due to the high reactivity of the ring but can be achieved using specific catalytic systems to avoid side reactions. neu.edu.trresearchgate.net

Step 2: Claisen-Schmidt Condensation The resulting 6-acetyl-4-hydroxy-2(3H)-benzoxazolone can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde. wikipedia.org This reaction, which can be catalyzed by either acid or base, forms a C-C bond and, after dehydration, yields the α,β-unsaturated ketone core structure characteristic of chalcones. ucl.ac.benih.gov

Table 2: Catalytic Systems for Claisen-Schmidt Condensation to Form Benzoxazolone Chalcones

| Catalyst Type | Reagents | Conditions | Yield | Reference |

| Homogeneous Base | Piperidine | 2-Propanol, Reflux, 12h | 78% | ucl.ac.be |

| Heterogeneous Acid | KSF Montmorillonite | Neat, 85°C, 24h | 92% | ucl.ac.be |

| Homogeneous Base | Sodium Hydroxide (B78521) (aq) | Ethanol, Stir, 8h | 69% | thepharmajournal.com |

Yields are for analogous reactions involving 6-acetyl-2(3H)-benzoxazolone and various aldehydes. ucl.ac.bethepharmajournal.com

Synthesis of Hydrazone and Azole Derivatives

The functionalized derivatives of 4-hydroxy-2(3H)-benzoxazolone, particularly those containing a carbonyl group, serve as key intermediates for the synthesis of hydrazone and azole heterocycles.

Synthesis of Hydrazones Hydrazones are synthesized by the condensation of a carbonyl compound (an aldehyde or ketone) with a hydrazine (B178648) derivative. vjs.ac.vnnih.gov Starting from the 6-acetyl-4-hydroxy-2(3H)-benzoxazolone intermediate described previously, reaction with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine, or substituted benzohydrazides) in a suitable solvent like ethanol yields the corresponding hydrazone derivatives. nih.gov This reaction proceeds via a nucleophilic addition-elimination mechanism.

Alternatively, a formyl group can be introduced onto the benzoxazolone ring using the Vilsmeier-Haack reaction (POCl₃/DMF), which is effective for electron-rich aromatic compounds like phenols, to produce 6-formyl-4-hydroxy-2(3H)-benzoxazolone . chemistrysteps.comorganic-chemistry.org This aldehyde can then be readily converted to a wide variety of hydrazones.

Synthesis of Azole Derivatives (Pyrazoles) Pyrazoles, a class of five-membered azole heterocycles, can be readily synthesized from chalcone precursors. The chalcones derived from 6-acetyl-4-hydroxy-2(3H)-benzoxazolone (as described in section 2.2.4) are ideal starting materials. The reaction involves the cyclization of the α,β-unsaturated ketone system with hydrazine hydrate, typically under reflux in ethanol or acetic acid. thepharmajournal.comscholarsresearchlibrary.com This process forms a pyrazoline ring, which can be subsequently oxidized in situ or in a separate step to the aromatic pyrazole (B372694). This multi-step transformation effectively appends a pyrazole moiety to the C6 position of the 4-hydroxy-2(3H)-benzoxazolone core. nih.gov

Strategic Side-Chain Elaboration via Multi-Step Organic Reactions

The 4-hydroxy-2(3H)-benzoxazolone scaffold offers two primary sites for side-chain elaboration: the phenolic hydroxyl group at C4 and the amide nitrogen at N3. This allows for the strategic synthesis of a diverse library of derivatives through multi-step reactions.

Modification at the C4-Hydroxyl Group The phenolic -OH group is a versatile handle for introducing various functionalities through O-alkylation, O-acylation, and O-sulfonylation.

Acylation and Sulfonylation: The hydroxyl group can be readily converted to ester or sulfonate ester linkages. Reaction with acetic anhydride (B1165640) yields 4-acetoxy-2(3H)-benzoxazolone. researchgate.netresearchgate.net A broader range of derivatives has been synthesized by reacting the parent compound with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like triethylamine. sci-hub.senih.gov

Alkylation: The synthesis of 4-alkoxy derivatives is achieved by reacting 4-hydroxy-2(3H)-benzoxazolone with haloalkanes (e.g., alkyl bromides or iodides) under basic conditions, typically using potassium carbonate in a solvent like acetone. sci-hub.senih.gov

Table 3: Synthesis of 4-O-Substituted Benzoxazolone Derivatives

| Reaction Type | Reagent | Base | Solvent | Product Type | Reference |

| O-Sulfonylation | Ar-SO₂Cl | Triethylamine | Acetone | 4-Sulfonyloxy-benzoxazolone | sci-hub.senih.gov |

| O-Alkylation | R-X (halide) | K₂CO₃ | Acetone | 4-Alkoxy-benzoxazolone | sci-hub.senih.gov |

| O-Acylation | Acetic Anhydride | (Not specified) | (Not specified) | 4-Acetoxy-benzoxazolone | researchgate.netresearchgate.net |

Modification at the N3-Amide Position The N-H proton of the lactam is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. These reactions are often performed after modification of the C4-OH group to avoid competing reactions. For instance, 3-acetyl-4-acetoxy-2-benzoxazolone has been prepared from the 4-acetoxy precursor, demonstrating the viability of N-acylation. researchgate.netresearchgate.net Similarly, N-alkylation can be achieved using haloalkanes and a base. sci-hub.se This sequential modification strategy allows for the creation of complex, di-substituted derivatives with tailored properties.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms underlying the synthetic transformations of 4-hydroxy-2(3H)-benzoxazolone is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Aromatic Substitution (EAS) The halogenation and Friedel-Crafts acylation of the benzoxazolone ring proceed via the classical SEAr mechanism.

Generation of Electrophile: A highly reactive electrophile (e.g., Br⁺, Cl⁺, or an acylium ion [R-C≡O]⁺) is generated from the respective reagents, often with the aid of a Lewis acid catalyst. wikipedia.org

Nucleophilic Attack: The electron-rich π-system of the benzoxazolone ring attacks the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The activating -OH and -NH- groups strongly stabilize this intermediate through resonance, particularly when the attack occurs at the ortho and para positions (C5 and C7), thus lowering the activation energy for these pathways. organicchemistrytutor.com

Deprotonation: A base (often the conjugate base of the catalyst, e.g., [FeBr₄]⁻) removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Mechanism of Claisen-Schmidt Condensation The base-catalyzed formation of chalcones follows a well-established pathway: wikipedia.org

Enolate Formation: A base (e.g., OH⁻) removes an acidic α-proton from the ketone (6-acetyl-4-hydroxy-benzoxazolone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent (e.g., water or ethanol) to give a β-hydroxy ketone, known as an aldol (B89426) adduct.

Dehydration: The aldol adduct readily undergoes dehydration. A base removes the now more acidic α-proton, and the resulting enolate expels the β-hydroxyl group as a hydroxide ion (E1cB mechanism) to form the stable, conjugated α,β-unsaturated ketone (chalcone).

Mechanism of Hydrazone and Pyrazole Formation The formation of hydrazones is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine derivative acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N imine bond of the hydrazone. nih.gov

The synthesis of a pyrazole from a chalcone and hydrazine involves a sequence of Michael addition and cyclization: scholarsresearchlibrary.com

Michael Addition: Hydrazine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated chalcone system.

Intramolecular Cyclization: The terminal nitrogen atom of the newly added hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.

Dehydration: The resulting hydroxylated intermediate (a pyrazoline) eliminates a molecule of water to yield the final, more stable pyrazole ring.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 2(3H)-Benzoxazolone, 4-hydroxy-.

Proton (¹H) NMR Spectral Assignment and Conformational Analysis

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. For instance, in derivatives of 4-hydroxy-2-benzoxazolone, the aromatic protons are observed as doublets, with coupling constants around 8.0 Hz, indicative of ortho-coupling. researchgate.net The proton at position 5 (5-ArH) and the proton at position 6 (6-ArH) would be expected in the range of δ 6.8-7.2 ppm. researchgate.net The hydroxyl (C-OH) proton is anticipated to appear as a singlet at a downfield chemical shift, around δ 9.8 ppm, and the N-H proton of the lactam ring is expected even further downfield, around δ 12.0 ppm, also as a singlet. researchgate.net The exact positions can vary with concentration and temperature.

Table 1: Predicted ¹H NMR Data for 2(3H)-Benzoxazolone, 4-hydroxy- in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-H | ~7.2 | d | ~8.0 |

| 6-H | ~6.8 | d | ~8.0 |

| 7-H | ~6.9 | t | ~8.0 |

| 4-OH | ~9.8 | s | - |

| 3-NH | ~12.0 | s | - |

Note: The predicted data is based on the analysis of derivatives and general principles of NMR spectroscopy.

Conformational analysis, primarily of the oxazolone (B7731731) ring and the orientation of the hydroxyl group, can be inferred from the coupling constants and potential nuclear Overhauser effect (NOE) studies. The planarity of the bicyclic system is expected to be a dominant conformational feature.

Carbon-13 (¹³C) NMR Spectral Interpretation and Structural Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of 2(3H)-Benzoxazolone, 4-hydroxy-. Based on data from its derivatives, the carbonyl carbon (C2) of the oxazolone ring is expected to have the most downfield chemical shift. researchgate.net The carbon atoms attached to the oxygen and nitrogen atoms (C4, C7a) will also be significantly deshielded.

Analysis of derivatives suggests the following approximate chemical shifts in DMSO-d₆: the carbonyl carbon (C2) around δ 151 ppm, the carbon bearing the hydroxyl group (C4) around δ 144 ppm, and the bridgehead carbon (C7a) around δ 141 ppm. researchgate.net The remaining aromatic carbons would appear in the range of δ 109-124 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Data for 2(3H)-Benzoxazolone, 4-hydroxy- in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~151 |

| C4 | ~144 |

| C5 | ~124 |

| C6 | ~109 |

| C7 | ~121 |

| C3a | ~114 |

| C7a | ~141 |

Note: The predicted data is based on the analysis of derivatives and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2(3H)-Benzoxazolone, 4-hydroxy- exhibits characteristic absorption bands corresponding to its key functional groups.

A notable feature is a broad absorption band around 3284 cm⁻¹, which can be attributed to the overlapping stretching vibrations of the hydroxyl (O-H) and the amine (N-H) groups. nih.gov The aromatic nature of the compound is confirmed by the presence of cyclo-benzene stretching vibration peaks observed at approximately 1627, 1513, and 1457 cm⁻¹. nih.gov The carbonyl (C=O) group of the lactam ring in benzoxazolone derivatives typically shows strong absorption bands in the region of 1720-1770 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for 2(3H)-Benzoxazolone, 4-hydroxy-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H / N-H | Stretching | ~3284 |

| C=O (Lactam) | Stretching | ~1720-1770 |

| C=C (Aromatic) | Stretching | ~1627, 1513, 1457 |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For 2(3H)-Benzoxazolone, 4-hydroxy-, the molecular formula is C₇H₅NO₃. The calculated exact mass for this composition is 151.026943022 Da. nih.gov Experimental HRMS analysis of this compound would be expected to yield a mass value that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition. While direct HRMS data for the parent compound is not widely published, HRMS has been successfully applied to confirm the structures of its derivatives. lookchem.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation and identification.

For 2(3H)-Benzoxazolone, 4-hydroxy-, MS/MS analysis, often performed using techniques like electrospray ionization (ESI) coupled with a triple quadrupole or ion trap mass spectrometer, would provide insights into its structural stability and the relative strengths of its chemical bonds. nih.govnih.gov General principles of fragmentation suggest that bonds adjacent to heteroatoms, such as the N-C and O-C bonds within the oxazolone ring, are more susceptible to cleavage than the C-C bonds of the benzene ring. biorxiv.org A plausible fragmentation pathway would involve the loss of small neutral molecules such as CO and CO₂ from the precursor ion. The analysis of these fragmentation patterns is essential for the unambiguous identification of the compound in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

UV-Vis spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. For 4-hydroxy-2(3H)-benzoxazolone, this method provides insights into its chromophoric system and its interaction with the surrounding solvent environment.

Solvatochromic Behavior and Electronic Transition Analysis

Solvatochromism describes the change in the color of a substance, and therefore its UV-Vis absorption spectrum, when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule. The polarity, polarizability, and specific hydrogen-bonding interactions of the solvent play significant roles in these spectral shifts.

For 2(3H)-Benzoxazolone, 4-hydroxy-, the presence of a hydroxyl (-OH) group and a lactam structure imparts the ability to act as both a hydrogen bond donor and acceptor. This suggests that its electronic transitions, primarily π→π* and n→π*, would be sensitive to the solvent environment.

π→π Transitions:* These high-energy transitions, typically occurring in aromatic and conjugated systems, are sensitive to solvent polarity. In polar solvents, these bands often exhibit a bathochromic (red) shift.

n→π Transitions:* These lower-energy transitions involve non-bonding electrons, such as those on the oxygen and nitrogen atoms of the lactam ring. In protic solvents (like ethanol (B145695) or water), hydrogen bonding can stabilize the non-bonding orbitals, leading to a hypsochromic (blue) shift.

While extensive solvatochromic studies specifically for 4-hydroxy-2(3H)-benzoxazolone are not widely available in the reviewed literature, the UV-Vis spectrum profile has been noted to be similar to other lactams and hydroxamic acids, with an absorption maximum (λmax) around 264-266 nm. researchgate.net Theoretical studies and analysis of similar structures, such as 4-hydroxy-benzophenone, show that solute-solvent interactions, particularly hydrogen bonding with the hydroxyl group, are key determinants of the observed solvatochromic shifts. nih.gov A detailed analysis would require systematically measuring the UV-Vis spectra in a range of solvents with varying polarities and hydrogen bonding capabilities.

Advanced Chromatographic Methods for Isolation and Determination

Chromatographic techniques are essential for the separation, identification, and quantification of 4-hydroxy-2(3H)-benzoxazolone, particularly from complex natural product extracts.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-hydroxy-2(3H)-benzoxazolone (also referred to in literature as HBOA). nih.gov Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Research has detailed optimized methods for its determination. One such method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a formic acid solution at a controlled pH, with detection at 274 nm. frontiersin.org Another method developed for coupling with mass spectrometry uses a phenyl-hexyl column, which offers different selectivity. frontiersin.org Optimization of parameters such as mobile phase composition, flow rate, and column temperature is critical to achieve good resolution, symmetric peak shape, and a short analysis time.

Table 1: Reported HPLC Methods for the Determination of 2(3H)-Benzoxazolone, 4-hydroxy-

| Parameter | Method 1 | Method 2 (for HPLC-MS/MS) |

|---|---|---|

| Stationary Phase (Column) | COSMOSIL C18 (2.1 × 150 mm, 5 μm) | Agilent Eclipse Plus Phenyl-Hexyl (2.1 ID × 100 mm) |

| Mobile Phase | Acetonitrile and 1% (v/v) formic acid solution (35:65, v/v) | Gradient of 1% formic acid-aqueous solution (A) and 100% acetonitrile (B) |

| pH | 5.0 | Not specified |

| Flow Rate | 1 mL/min | 200 μL/min |

| Column Temperature | 30°C | 28°C |

| Detection | PAD Detector at 274 nm | Mass Spectrometry |

| Reference | frontiersin.org | frontiersin.org |

Coupling with Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

For highly sensitive and selective quantification, especially in complex biological matrices, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides structural information and allows for the detection of the analyte at very low concentrations.

The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like 4-hydroxy-2(3H)-benzoxazolone. The positive ion mode has been successfully used, where the precursor ion [M+H]⁺ is selected and fragmented to produce characteristic product ions. frontiersin.org This transition is monitored for highly specific quantification. The method has been validated for linearity, with a wide calibration range and low limits of detection (LOD) and quantification (LOQ), demonstrating its suitability for trace analysis. frontiersin.org

Table 2: HPLC-MS/MS Parameters and Validation for 2(3H)-Benzoxazolone, 4-hydroxy- Analysis

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | frontiersin.org |

| Precursor Ion (m/z) | 152.1 | frontiersin.org |

| Product Ion (m/z) (Quantitative) | 87.0 | frontiersin.org |

| Collision Energy (eV) | 25 | frontiersin.org |

| Declustering Potential (V) | 16 | frontiersin.org |

| Linear Range | 5–1,000 μg/L | frontiersin.org |

| Correlation Coefficient (R²) | 0.9990 | frontiersin.org |

| Limit of Detection (LOD) | 1.56 μg/L | frontiersin.org |

| Limit of Quantification (LOQ) | 2.85 μg/L | frontiersin.org |

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. They are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, 4-hydroxy-2(3H)-benzoxazolone). After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functionality to the target analyte.

MIPs have been successfully developed for the selective solid-phase extraction (MISPE) of 4-hydroxy-2(3H)-benzoxazolone from the plant Acanthus ilicifolius. nih.govfrontiersin.org This technology offers a significant advantage over traditional solid-phase extraction methods by drastically reducing interferences from other compounds in the matrix. frontiersin.org The synthesis involves precipitation polymerization, and the resulting polymers have demonstrated high adsorption capacity and selectivity for the target compound. nih.govresearchgate.net This selective extraction is crucial for obtaining clean samples for subsequent analysis by HPLC or HPLC-MS/MS. nih.govfrontiersin.org

Table 3: Synthesis and Performance of Molecularly Imprinted Polymers (MIPs) for 2(3H)-Benzoxazolone, 4-hydroxy-

| Parameter | Details | Reference |

|---|---|---|

| Technology | Molecularly Imprinted Solid-Phase Extraction (MISPE) | nih.gov |

| Template Molecule | 4-hydroxy-2(3H)-benzoxazolone (HBOA) | nih.gov |

| Functional Monomer | Methacrylic acid (MAA) | nih.gov |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | nih.gov |

| Porogen (Solvent) | Acetonitrile | nih.gov |

| Polymerization Method | Precipitation polymerization | nih.gov |

| Adsorption Capacity | 90.18 mg/g | nih.gov |

| Average Recovery | 78.50–101.12% | nih.gov |

| Relative Standard Deviation (RSD) | 1.20–3.26% | nih.gov |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational in modern chemistry, providing a lens into the electronic behavior of molecules.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground state properties of organic molecules. A DFT study of 2(3H)-Benzoxazolone, 4-hydroxy-, likely using a functional like B3LYP with a basis set such as 6-31G**, would begin with geometry optimization to find the lowest energy conformation. ucl.ac.be

From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. Electronic properties, including the total dipole moment, are also calculated, offering insights into the molecule's polarity. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Properties for 2(3H)-Benzoxazolone, 4-hydroxy- (Note: The following values are representative examples for a molecule of this type and are not from a specific published study on this exact compound.)

| Property | Illustrative Value | Significance |

| Optimized Total Energy | -568.xxxx Hartrees | The minimum energy conformation of the molecule. |

| Dipole Moment | ~3.5 Debye | Indicates significant molecular polarity. |

| HOMO Energy | ~ -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| C=O Bond Length | ~ 1.22 Å | Typical length for a carbonyl group in a cyclic system. |

| O-H Bond Length | ~ 0.97 Å | Standard length for a phenolic hydroxyl group. |

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which are critical for the 4-hydroxy substituent.

The Hartree-Fock (HF) method is an ab initio approach that, while historically significant and conceptually fundamental, is generally less accurate than modern DFT methods because it does not account for electron correlation in the same way. q-chem.comaps.org However, it remains a useful tool for obtaining a qualitative understanding of molecular orbitals and electronic structure. libretexts.org

An HF calculation, often with a basis set like 6-311G(d), can be used to compute the energies and shapes of the molecular orbitals of 2(3H)-Benzoxazolone, 4-hydroxy-. researchgate.net Comparing HF and DFT results can sometimes provide insights into the role of electron correlation. For many organic molecules, HF calculations provide good predictions of molecular structure. q-chem.com Theoretical studies on the parent compound, 2-benzoxazolinone (B145934), have utilized both HF and DFT methods to investigate properties like tautomeric equilibrium and acidity (pKa) values, finding that DFT methods generally yield results closer to experimental values. researchgate.net

Vibrational Spectroscopy Simulation and Theoretical Interpretation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, one can assign specific spectral peaks to the motions of atoms within the molecule. wisc.edunih.gov

A frequency calculation, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G**), would yield a set of vibrational frequencies for 2(3H)-Benzoxazolone, 4-hydroxy-. These calculated frequencies are often systematically scaled to better match experimental data. The simulation would predict characteristic peaks for the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the lactam ring, and various C-C and C-O stretching and bending modes within the aromatic system. mdpi.com Such a theoretical spectrum serves as an invaluable guide for the analysis of experimental data. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for 2(3H)-Benzoxazolone, 4-hydroxy-

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| N-H Stretch | 3100-3500 | Amide |

| C-H Stretch (Aromatic) | 3000-3100 | Benzene (B151609) Ring |

| C=O Stretch | 1700-1750 | Lactam (Cyclic Amide) |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene Ring |

| C-O Stretch | 1200-1300 | Phenol (B47542), Ether linkage |

| N-C=O Bend | 600-800 | Amide IV |

Conformational Analysis using Molecular Mechanics (MM) and Semi-Empirical Methods

While 2(3H)-Benzoxazolone, 4-hydroxy- has a relatively rigid fused ring system, some conformational flexibility exists, primarily concerning the orientation of the hydroxyl proton. For larger, more flexible molecules, conformational analysis is critical. nih.govresearchgate.net

Molecular Mechanics (MM) methods, which use classical physics-based force fields (like MMFF or AMBER), are computationally inexpensive and ideal for scanning the potential energy surface of large molecules to identify stable conformers. numberanalytics.comschrodinger.com For a small molecule like this, MM could quickly confirm the planarity of the ring system and determine the preferred orientation of the -OH group.

Semi-empirical methods, such as AM1, PM3, or RM1, offer a middle ground between the speed of MM and the rigor of ab initio methods. scielo.brmpg.deslideserve.com They include valence electrons in the calculation but use parameters derived from experimental data to simplify the calculations. semanticscholar.org These methods are well-suited for a preliminary conformational analysis and for obtaining electronic properties for larger systems where DFT might be too computationally demanding. scielo.br

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate how 2(3H)-Benzoxazolone, 4-hydroxy- might interact with a biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed. nih.govconsensus.app

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. researchgate.net The process involves sampling many possible conformations and positions of the ligand and scoring them based on a force field to estimate the binding affinity. For 2(3H)-Benzoxazolone, 4-hydroxy-, docking studies would be crucial to identify key interactions, such as hydrogen bonds formed by its hydroxyl and amide groups, and π-π stacking involving its benzene ring. deepdyve.com

Following docking, Molecular Dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. nih.govarxiv.org An MD simulation calculates the motion of atoms over a period, providing a view of the dynamic behavior of the system. researchgate.net This can confirm the stability of the binding pose, reveal the flexibility of the protein and ligand, and be used to calculate a more refined binding free energy.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. mdpi.com For instance, one could theoretically study the synthesis of 2(3H)-Benzoxazolone, 4-hydroxy- or its subsequent reactions. spandidos-publications.comscispace.com

Using methods like DFT, researchers can locate the transition state structure for a proposed reaction step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. acs.orgmdpi.com Calculating the energy of the transition state allows for the determination of the activation energy barrier, which is directly related to the reaction rate. This type of analysis is fundamental to understanding reaction mechanisms and predicting selectivity. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Systematic Analysis of Structural Modifications on Biological Potency

While comprehensive SAR studies specifically for 2(3H)-Benzoxazolone, 4-hydroxy- are limited, research on related benzoxazolone derivatives provides valuable insights into how structural modifications can influence biological activity.

Studies on various benzoxazolone derivatives have highlighted the importance of the nature and position of substituents on the benzoxazolone core in determining their biological effects. For instance, a study on 4-substituted benzoxazolone derivatives as soluble epoxide hydrolase (sEH) inhibitors revealed that the introduction of a lipophilic amino acid at the 4-position significantly increased inhibitory activity. nih.gov Specifically, derivatives containing a phenyl, pyrrolidine, or sulfhydryl group showed enhanced potency. nih.gov

Another study on 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolone derivatives indicated that the nature of the substituent on the benzoylmethyl group at the 3-position influences analgesic and anti-inflammatory activities. nih.gov For example, a derivative with a 2,5-difluorobenzoyl group at the 6-position and a 4-bromobenzoylmethyl group at the 3-position was identified as a highly active analgesic. tandfonline.com Furthermore, the reduction of a ketone group to an alcohol at a specific position in the side chain of 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones led to more effective anti-inflammatory agents. tandfonline.com

These findings suggest that modifications at the N-3 and C-4, C-5, and C-6 positions of the benzoxazolone ring system are critical for modulating the biological activity. The presence of the hydroxyl group at the 4-position in 2(3H)-Benzoxazolone, 4-hydroxy- likely plays a significant role in its activity profile, potentially through hydrogen bonding interactions with biological targets. However, in one study on benzisoxazole analogs, the addition of a hydroxyl group at the C4 position abolished the antibacterial activity, indicating that the influence of this substituent can be context-dependent. uri.edu

Table 1: Impact of Substituents on the Biological Activity of Benzoxazolone Derivatives

| Compound/Derivative Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 4-substituted benzoxazolones | Introduction of lipophilic amino acids at C-4 | Increased sEH inhibitory activity | nih.gov |

| 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | 2,5-difluorobenzoyl at C-6 and 4-bromobenzoylmethyl at N-3 | High analgesic activity | tandfonline.com |

| 5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones | Reduction of ketone to alcohol in the side chain | Enhanced anti-inflammatory activity | tandfonline.com |

| 3,6-dihydroxy-1,2-benzisoxazole analog | Addition of a hydroxyl group at C-4 | Abolished antibacterial activity | uri.edu |

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological receptor. Molecular modeling studies on arylpiperazinylalkyl 2-benzoxazolones and 2-benzothiazolones have revealed different docking poses within the 5-HT1A and 5-HT7 serotonin (B10506) receptors, which helps to explain their binding affinities and selectivity. nih.gov The conformation of the benzoxazolone ring and its substituents dictates the specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the receptor's binding pocket. chemmethod.com While specific conformational analyses for 2(3H)-Benzoxazolone, 4-hydroxy- are not extensively detailed in the available literature, it is understood that the planarity of the benzoxazolone ring system, combined with the spatial orientation of the hydroxyl group at the 4-position, would be crucial for its interaction with target proteins. nih.gov

Detailed Mechanistic Pathways at the Molecular and Cellular Level

2(3H)-Benzoxazolone, 4-hydroxy-, also referred to as HBAI in some studies, has been shown to exert its biological effects by modulating key intracellular signaling pathways involved in inflammation and the cellular stress response.

The compound has been demonstrated to interfere with signaling cascades that regulate the expression of genes involved in inflammation and antioxidant defense.

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. frontiersin.org Activation of TLR4 by stimuli such as lipopolysaccharide (LPS) triggers a cascade that leads to the activation of NF-κB, a transcription factor that controls the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov

Studies have shown that 2(3H)-Benzoxazolone, 4-hydroxy- can effectively inhibit the TLR4/NF-κB signaling pathway. frontiersin.orgnih.govresearchgate.net In a rat model of chronic alcoholic liver disease, the compound was found to inhibit this pathway, leading to a reduction in the production of pro-inflammatory factors. nih.govresearchgate.net It achieves this by preventing the translocation of the NF-κB p65 subunit into the nucleus. nih.govresearchgate.net Furthermore, in a study on acetaminophen-induced liver injury, pretreatment with the compound attenuated the phosphorylation of key proteins in the NF-κB pathway, including IKKα/β, NF-κBp65, and IκBα, thereby blocking the signal transduction. nih.gov

Table 2: Effects of 2(3H)-Benzoxazolone, 4-hydroxy- on the TLR4/NF-κB Pathway

| Experimental Model | Key Findings | Reference |

| Chronic Alcoholic Liver Disease in Rats | Inhibited TLR4/NF-κB signaling, reducing pro-inflammatory cytokine production. | nih.govresearchgate.net |

| Chronic Alcoholic Liver Disease in Rats | Prevented nuclear translocation of NF-κB p65. | nih.govresearchgate.net |

| Acetaminophen-Induced Hepatic Injury in Mice | Attenuated phosphorylation of IKKα/β, NF-κBp65, and IκBα. | nih.gov |

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including HO-1. nih.gov

Research has demonstrated that 2(3H)-Benzoxazolone, 4-hydroxy- can activate the Nrf2/HO-1 signaling pathway, contributing to its protective effects against cellular damage. nih.gov In a study on acetaminophen-induced hepatic injury, pretreatment with the compound significantly promoted the expression of Nrf2 and its downstream targets, including HO-1, NQO1, GCLC, GCLM, and MGST-1. nih.gov This activation of the Nrf2 pathway helps to mitigate oxidative stress by enhancing the antioxidant capacity of the cells. nih.gov

Table 3: Effects of 2(3H)-Benzoxazolone, 4-hydroxy- on the Nrf2/HO-1 Pathway

| Experimental Model | Key Findings | Reference |

| Acetaminophen-Induced Hepatic Injury in Mice | Increased the expression of Nrf2 and HO-1. | nih.gov |

| Acetaminophen-Induced Hepatic Injury in Mice | Promoted gene transcription of Nrf2 downstream targets (NQO1, GCLC, GCLM, MGST-1). | nih.gov |

Modulation of Gene Expression and Intracellular Signaling Pathways

Regulation of Bcl-2 Family Proteins and Mitochondrial Function

Apoptosis, or programmed cell death, is critically regulated by the Bcl-2 family of proteins and the integrity of mitochondrial function. Studies have shown that pretreatment with 4-hydroxy-2(3H)-benzoxazolone can alleviate acetaminophen-induced hepatocyte apoptosis by modulating the expression of these key proteins. nih.govnih.gov

The Bcl-2 family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. An imbalance in the ratio of these proteins can trigger the mitochondrial pathway of apoptosis. HBOA has been observed to influence this balance, thereby inhibiting apoptosis in certain contexts. nih.gov Specifically, it has been shown to counteract the effects of toxins that would normally decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

Furthermore, HBOA has demonstrated a protective effect on mitochondrial function. nih.gov In models of acute liver injury, the compound was found to reverse the abnormal increase in Cytochrome C, a key protein released from mitochondria during the initiation of apoptosis. nih.gov This suggests that HBOA helps maintain mitochondrial membrane integrity. nih.gov In a different context, studies on pancreatic cancer cells showed that HBOA can induce apoptosis, which was associated with a decrease in mitochondrial membrane potential. nih.gov

| Parameter | Observation in Toxin-Induced Injury Models | Reference |

| Bcl-2 Expression | Inhibits decrease | nih.gov |

| Bax Expression | Inhibits increase | nih.gov |

| Cytochrome C | Reverses abnormal increase | nih.gov |

| Mitochondrial Function | Protective effect observed | nih.govnih.gov |

Regulation of Specific Metabolic Pathways (e.g., Glycerophospholipid Metabolism)

Comprehensive transcriptomics and metabolomics analyses have identified the regulation of glycerophospholipid metabolism as a key mechanism of action for HBOA, particularly in the context of chronic alcoholic liver disease (CALD). researchgate.netnih.govnih.gov Glycerophospholipids are fundamental components of cell membranes and are integral to cellular functions like signal transduction and molecular transport. researchgate.net

Studies in animal models of CALD demonstrated that HBOA exerts its therapeutic effects by modulating this specific metabolic pathway to restore lipid metabolism homeostasis. researchgate.netnih.govdntb.gov.ua The regulation is achieved by affecting the expression of key genes involved in this pathway. researchgate.netnih.gov

Key Genes Regulated by HBOA in Glycerophospholipid Metabolism:

| Gene | Function | Effect of HBOA | Reference |

| Etnppl | Involved in ethanolamine (B43304) phosphate (B84403) metabolism | Regulated | researchgate.netnih.gov |

| Gpcpd1 | Glycerophosphocholine phosphodiesterase 1, hydrolyzes glycerophosphocholine | Inhibits/Downregulates | researchgate.netnih.govnih.gov |

| Pla2g4c | Phospholipase A2 Group IVC, mediates arachidonic acid production | Regulated | researchgate.netnih.govnih.gov |

By influencing these genes, HBOA helps to correct disturbances in lipid metabolism. nih.govfrontiersin.org For instance, the inhibition of Gpcpd1 expression by HBOA leads to an increase in glycerophosphocholine, indicating a direct modulation of the glycerophospholipid metabolic pathway. nih.gov

Mechanisms of Enzymatic Inhibition or Activation

A significant aspect of HBOA's mechanism of action is its ability to modulate the activity of crucial antioxidant enzymes. In conditions of oxidative stress, such as that induced by alcohol or drug toxicity, the body's natural antioxidant defenses can be overwhelmed. nih.govfrontiersin.org

Research has consistently shown that HBOA treatment enhances the activity of several key antioxidant enzymes. researchgate.netnih.govnih.gov This enzymatic activation is a cornerstone of its protective effects against cellular damage.

Effect of HBOA on Antioxidant Enzyme Activity:

| Enzyme | Function | Effect of HBOA | Reference(s) |

| Superoxide (B77818) Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Increased activity | researchgate.netnih.govnih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Increased activity | nih.govnih.gov |

| Glutathione (B108866) (GSH) | A major cellular antioxidant. | Increased levels/activity | researchgate.netnih.govnih.govnih.gov |

| Glutathione Peroxidase (GSH-Px) | Reduces hydrogen peroxide and lipid hydroperoxides. | Increased activity | researchgate.netnih.govfrontiersin.org |

By bolstering the activity of these enzymes, HBOA helps to neutralize harmful reactive oxygen species and restore cellular redox balance. nih.govnih.gov

Molecular Basis of Oxidative Stress Mitigation and Radical Scavenging

The molecular basis for HBOA's ability to mitigate oxidative stress lies in its dual action of reducing pro-oxidant molecules and activating protective signaling pathways. nih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. frontiersin.org

HBOA has been shown to directly counteract the markers of oxidative damage. It effectively reduces the levels of ROS and malondialdehyde (MDA), which is a primary end product of lipid peroxidation and a marker of oxidative injury. nih.govnih.govfrontiersin.org

Furthermore, the mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov The Nrf2 pathway is a primary regulator of cellular resistance to oxidants. Upon activation by HBOA, Nrf2 promotes the expression of a suite of antioxidant and detoxification genes, including HO-1, NQO1, GCLC, and GCLM, thereby enhancing the cell's anti-oxidative capacity. nih.govnih.gov At the same time, HBOA has been found to block the pro-inflammatory NF-κB signaling pathway, which is often linked to oxidative stress. nih.govnih.gov

Ligand Design and Interaction Studies with Specific Biological Targets

The structural scaffold of 2(3H)-benzoxazolone has been explored for its potential to interact with various biological targets, leading to the design of new ligands.

Binding Studies with Melatonin (B1676174) Receptors

The 2(3H)-benzoxazolone heterocycle has been investigated as a core structure for developing new ligands for melatonin receptors (MT1 and MT2). clockss.org Melatonin is a neurohormone that regulates circadian rhythms, and its receptors are significant therapeutic targets. clockss.orgsmith.edu

In a search for new melatonin receptor ligands, various analogues using different central templates have been designed. clockss.org When the 2(3H)-benzoxazolone heterocycle was used as the pivotal structure for an acetamidoethyl side-chain, the resulting analogues showed only moderate affinities for the MT1 and MT2 receptors. clockss.org Further studies incorporating an acetamidopropyl side-chain also resulted in derivatives with lower affinities for melatonin receptors, potentially due to unfavorable steric bulk and hydrophilic interactions. clockss.org However, these studies confirm that the benzoxazolone scaffold has been actively considered in the design of molecules targeting melatonin receptors. clockss.orgresearchgate.net

Investigation of Cholinesterase Inhibitory Activity

Derivatives of 2(3H)-benzoxazolone have been identified as having diverse applications in medicinal chemistry, including as cholinesterase inhibitors. researchgate.net Cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase, are responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease. The structural features of the 2(3H)-benzoxazolone ring have made it a candidate for designing compounds with this specific inhibitory activity. researchgate.net

Principles of Structure-Based Drug Design Applied to 2(3H)-Benzoxazolone, 4-hydroxy-

The application of structure-based drug design to 2(3H)-Benzoxazolone, 4-hydroxy- (HBOA) and its analogs represents a modern approach to enhance their therapeutic potential by understanding and exploiting the three-dimensional structures of their biological targets. This rational design strategy aims to optimize the binding affinity and selectivity of these compounds, thereby improving their efficacy and reducing potential side effects. The process typically involves computational techniques such as molecular docking and molecular dynamics simulations, guided by the structural information of the target protein.

While specific structure-based design studies focusing exclusively on 4-hydroxy-2(3H)-benzoxazolone are not extensively detailed in publicly available research, the principles can be illustrated through studies on related benzoxazolone scaffolds targeting various enzymes. These examples provide a clear framework for how such strategies could be, or conceptually have been, applied to HBOA derivatives.

A key aspect of structure-based design is the identification of a specific biological target. For instance, benzoxazolone derivatives have been investigated as inhibitors of enzymes like soluble epoxide hydrolase (sEH), phosphatidylinositol 3-kinase (PI3Kα), and bacterial enzymes such as biotin (B1667282) protein ligase. nih.govnih.govresearchgate.net Once a target is identified, the goal is to design ligands that fit precisely into the active site of the enzyme, forming favorable interactions that lead to inhibition.

Molecular Docking and SAR Analysis:

Molecular docking is a computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows researchers to visualize how a compound like 4-hydroxy-2(3H)-benzoxazolone or its derivatives might interact with the amino acid residues in the active site of a target enzyme. These in silico studies can help rationalize observed structure-activity relationships (SARs).

For example, studies on 4-substituted benzoxazolone derivatives as sEH inhibitors have revealed that the introduction of lipophilic amino acid esters at the 4-position enhances inhibitory activity. nih.gov Molecular docking could elucidate this by showing that the lipophilic groups occupy a hydrophobic pocket within the sEH active site, leading to stronger binding. The table below summarizes the sEH inhibitory activity of some 4-substituted benzoxazolone derivatives, which can be rationalized through structure-based design principles. nih.gov

| Compound ID | R Group (Substitution at 4-position) | IC50 (μM) for sEH Inhibition |

| 3d | Phenylalaninyloxy | 2.67 |

| 3e | Cysteinyloxy | 3.02 |

| 3g | Prolyloxy | 1.72 |

| 4j | (S)-2-amino-3-methyl-1-oxobutan-1-yloxy | 1.07 |

This table demonstrates how modifications at the 4-position of the benzoxazolone core influence inhibitory activity against soluble epoxide hydrolase (sEH). The data is sourced from a study on 4-substituted benzoxazolone derivatives. nih.gov

Rational Design of Novel Inhibitors:

Structure-based drug design also guides the rational design of new, more potent, and selective inhibitors. By analyzing the binding mode of a lead compound like HBOA, medicinal chemists can identify opportunities for modification. For instance, if docking studies reveal an unoccupied pocket near the 4-hydroxy group, new analogs can be synthesized with substituents designed to fill that space and form additional interactions.

Research on other benzoxazolone-based compounds illustrates this principle effectively. For instance, docking studies of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives against the PI3Kα kinase domain showed that the benzoxazolone scaffold could form hydrogen bonds with key residues like Val851, a crucial interaction for PI3Kα inhibitors. nih.gov This knowledge allows for the targeted design of new derivatives with improved interactions within the PI3Kα active site.

Similarly, in the context of antibacterial drug discovery, docking studies of benzoxazolone derivatives against Staphylococcus aureus biotin protein ligase (SaBPL) have shown that the addition of functional groups to the benzoxazolone ring enhances binding efficacy compared to the unsubstituted core structure. researchgate.net This suggests that a similar strategy of decorating the 4-hydroxy-2(3H)-benzoxazolone scaffold could lead to the development of potent antibacterial agents.

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediate for Diverse Heterocyclic Systems

The benzoxazolone scaffold is a cornerstone for the construction of more complex heterocyclic structures. The reactivity of the nitrogen atom within the oxazolone (B7731731) ring, coupled with the influence of the phenolic hydroxyl group, allows for a range of chemical modifications.

Precursor for Imidazolin-2-ones and Triazin-3-ones

While direct literature for the 4-hydroxy derivative is not prevalent, the synthetic utility of the parent compound, 2(3H)-benzoxazolone, is well-established as an intermediate in the preparation of various heterocyclic systems. It is a key precursor for synthesizing 1-phenyl-substituted imidazolin-2-ones and 4-phenyl-substituted 1,2,4-triazin-3-ones.

The established synthetic pathway for the non-hydroxylated analog involves an initial N-alkylation of the 2(3H)-benzoxazolone ring. For instance, reaction with chloroacetone (B47974) yields 3-(2-oxopropyl)-2(3H)-benzoxazolone. This intermediate is crucial as it serves as a synthon for building different heterocyclic rings. It is reasonable to infer that 2(3H)-Benzoxazolone, 4-hydroxy- can undergo analogous transformations. The presence of the 4-hydroxy group would lead to the corresponding 1-(2,4-dihydroxyphenyl)imidazolin-2-ones and 4-(2,4-dihydroxyphenyl)-1,2,4-triazin-3-ones, thereby introducing a valuable dihydroxyphenyl moiety into the final structure. This moiety is significant in medicinal chemistry for its potential to form hydrogen bonds with biological targets.

The proposed reaction pathway highlights the role of 2(3H)-Benzoxazolone, 4-hydroxy- as a valuable starting material for generating libraries of diverse heterocyclic compounds for further investigation.

Integration into Functional Materials for Chemical Sensing or Delivery Systems

The unique structure of 2(3H)-Benzoxazolone, 4-hydroxy- (HBOA) has been harnessed in the development of specialized functional materials, particularly for chemical recognition and as a scaffold for therapeutic agents.

In the field of chemical sensing, HBOA has been used as a template molecule for the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers engineered to have specific recognition sites for a target molecule. By polymerizing functional monomers and cross-linkers in the presence of HBOA, a polymer matrix with cavities complementary in shape, size, and functionality to HBOA is formed. After removal of the template, these MIPs can be used for the selective solid-phase extraction and determination of HBOA from complex samples, demonstrating a practical application in chemical sensing and purification.

Furthermore, the benzoxazolone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 2-benzoxazolinone (B145934) are actively being designed and synthesized for various therapeutic applications, implying their role in drug delivery systems. researchgate.netnih.gov Research has focused on modifying the core structure to develop agents with specific biological activities.

Below is a table summarizing the development of benzoxazolone derivatives for therapeutic applications.

| Therapeutic Target | Derivative Type | Rationale |

| Anti-Inflammatory/Analgesic | Schiff Base derivatives of HBOA | Modification of the HBOA scaffold to enhance analgesic and anti-inflammatory properties. researchgate.net |

| Anti-HIV | N-substituted benzothiazine-3-carboxamides (modifying a related scaffold) | Designed to chelate Mg2+ ions in the active site of HIV integrase. nih.govbrieflands.com |

| Diabetic Complications | 2-benzoxazolinone derivatives | Designed to inhibit aldose reductase (ALR2) and the formation of advanced glycation end products (AGEs). |

| HIV-1 Nucleocapsid Protein | Substituted 2-benzoxazolinones | Identified through screening to find inhibitors of the viral nucleocapsid protein NC. nih.gov |

These examples underscore the importance of the 2(3H)-benzoxazolone, 4-hydroxy- scaffold in creating functional materials for both analytical and therapeutic purposes.

Catalytic Applications in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a major pillar of modern synthetic chemistry. beilstein-journals.org Common organocatalysts include molecules based on proline, imidazolidinone, and thiourea, which can activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding. organic-chemistry.orgresearchgate.net

However, a review of the scientific literature indicates that 2(3H)-Benzoxazolone, 4-hydroxy- and its derivatives have not been reported to function as organocatalysts themselves. While catalysts are employed in the synthesis of its various derivatives, the molecule itself does not appear to possess the necessary structural features to facilitate catalytic cycles for common organic transformations. For instance, the synthesis of benzoxazole (B165842) derivatives may utilize Lewis acid catalysts or other agents to promote cyclization and coupling reactions, but in these cases, the benzoxazolone derivative is the product, not the catalyst. nih.gov

Some related heterocyclic structures have been investigated for their roles as inhibitors of enzymes, such as the inhibition of human topoisomerase I by 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives. nih.gov However, enzyme inhibition is a distinct concept from organocatalysis, where a substance must participate in a reaction and be regenerated to facilitate multiple turnovers. Additionally, studies on the reactivity of related benzoxazinones in degradation reactions have pointed to a non-catalytic role. researchgate.net

Environmental and Ecological Research Perspectives

Phytotoxicity Studies of Related Benzoxazinone Compounds and Their Degradation Products

Benzoxazinoids, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), are secondary metabolites produced by several plant families, notably Poaceae (grasses), which includes major crops like wheat, maize, and rye. researchgate.netcabidigitallibrary.org These compounds are stored in plant tissues as inactive glucosides and are released as unstable aglycones upon tissue damage. cabidigitallibrary.org The subsequent degradation of these aglycones leads to the formation of more stable benzoxazolinones, such as benzoxazolin-2(3H)-one (BOA) and 6-methoxy-2-benzoxazolinone (MBOA), which are still moderately phytotoxic. researchgate.net

Research has demonstrated that the phytotoxicity of these compounds varies. For instance, the weakly phytotoxic and unstable DIBOA can be converted in the soil to the more stable and significantly more phytotoxic 2-amino-3H-phenoxazin-3-one (APO), with BOA acting as an intermediate. researchgate.net This transformation highlights the ecological importance of degradation products, which can sometimes be more biologically active than the parent compounds. cabidigitallibrary.org The synthetic analog 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (referred to as D-DIBOA in some studies) has been identified as a particularly promising structure for the development of new, natural product-based herbicides. researchgate.netresearchgate.net

Studies on various weed species have confirmed the allelopathic potential of these compounds. For example, MBOA has shown moderate to low phytotoxic activity against Echinochloa crus-galli and Lolium rigidum. researchgate.net The phytotoxicity of these allelochemicals is a key factor in the defense mechanisms of the plants that produce them and has potential applications in agriculture for weed management. researchgate.netresearchgate.net

| Compound | Target Species | Observed Effect | Reference |

|---|---|---|---|

| DIBOA | General weeds and crops | Phytotoxic, but relatively unstable. researchgate.net | researchgate.net |

| BOA | General weeds and crops | Moderately phytotoxic; intermediate in the formation of more toxic compounds. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| MBOA | Echinochloa crus-galli | ~30% inhibition of root and shoot at 1 mM. researchgate.net | researchgate.net |

| MBOA | Lolium rigidum | ~70% inhibition of shoot and ~60% inhibition of root at 1 mM. researchgate.net | researchgate.net |

| APO (Degradation Product) | Echinochloa crus-galli | Strongly phytotoxic, more so than DIBOA or BOA. cabidigitallibrary.orgresearchgate.net | cabidigitallibrary.orgresearchgate.net |

| D-DIBOA (4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one) | General weeds | Considered a promising base structure for novel herbicides. researchgate.net | researchgate.net |

Biotransformation and Degradation Pathways in Natural and Controlled Environmental Systems

Once released into the environment, benzoxazinoids undergo a series of transformation reactions, primarily driven by soil microbial activity. researchgate.netresearchgate.net The initial degradation of unstable aglycones like DIBOA and DIMBOA leads to the formation of benzoxazolinones (BOA and MBOA). researchgate.netscielo.br This conversion is spontaneous and its rate can be influenced by environmental factors such as pH. scielo.br